1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
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Overview
Description
1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an iodophenyl group, a methylpropyl group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodobenzene and a suitable catalyst.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using an appropriate alkyl halide.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit certain kinases or activate transcription factors, leading to downstream biological effects.
Comparison with Similar Compounds
- 1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
- 1-[(2-Chlorophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
- 1-[(2-Fluorophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
Comparison:
- Uniqueness: The presence of the iodophenyl group in 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole imparts unique reactivity and biological activity compared to its brominated, chlorinated, and fluorinated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
918892-35-0 |
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Molecular Formula |
C20H21IN2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-[(2-iodophenyl)methyl]-5-(2-methylpropyl)-4-phenylimidazole |
InChI |
InChI=1S/C20H21IN2/c1-15(2)12-19-20(16-8-4-3-5-9-16)22-14-23(19)13-17-10-6-7-11-18(17)21/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
BJBALLHRQBTNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CN1CC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
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